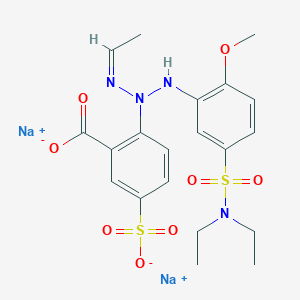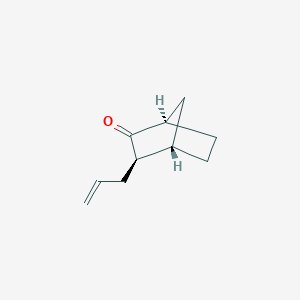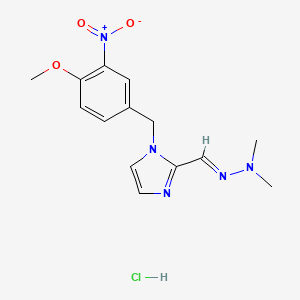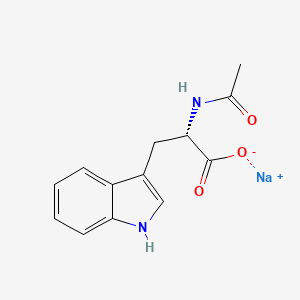
N-Acetyl-L-tryptophan sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-tryptophan sodium is a derivative of the amino acid tryptophan. It is known for its neuroprotective properties and is used in various scientific research applications. This compound is particularly noted for its ability to modulate oxidative stress and maintain mitochondrial membrane integrity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Acetyl-L-tryptophan sodium can be synthesized through the acetylation of L-tryptophan. The reaction typically involves the use of acetic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale acetylation processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-L-tryptophan sodium undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are used under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are used under anhydrous conditions to prevent unwanted side reactions.
Substitution: Halogens and nucleophiles are used under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of N-acetyl-5-hydroxytryptophan, while reduction can yield N-acetyltryptamine .
Aplicaciones Científicas De Investigación
N-Acetyl-L-tryptophan sodium has a wide range of scientific research applications, including:
Chemistry: It is used as a stabilizer in protein formulations to prevent oxidative degradation.
Biology: It is used to study the effects of oxidative stress and mitochondrial dysfunction in cellular models.
Medicine: It has potential therapeutic applications in neuroprotection and the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Industry: It is used in the production of pharmaceuticals and as a research tool in various biochemical assays
Mecanismo De Acción
N-Acetyl-L-tryptophan sodium exerts its effects by acting as an antagonist of the neurokinin-1 receptor (NK-1R). This action disrupts the binding of substance P to NK-1R, providing neuroprotective effects. Additionally, it modulates oxidative stress by enhancing antioxidant enzyme activities and protecting mitochondrial membrane integrity .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-DL-tryptophan: A racemic mixture of N-Acetyl-L-tryptophan and N-Acetyl-D-tryptophan.
N-Acetyl-5-hydroxytryptophan: A hydroxylated derivative of N-Acetyl-L-tryptophan.
N-Acetyltryptamine: A reduced form of N-Acetyl-L-tryptophan
Uniqueness
N-Acetyl-L-tryptophan sodium is unique due to its specific interaction with the neurokinin-1 receptor and its ability to modulate oxidative stress and mitochondrial function. These properties make it particularly valuable in neuroprotective research and potential therapeutic applications .
Propiedades
Número CAS |
62208-95-1 |
|---|---|
Fórmula molecular |
C13H13N2NaO3 |
Peso molecular |
268.24 g/mol |
Nombre IUPAC |
sodium;(2S)-2-acetamido-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H14N2O3.Na/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11;/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18);/q;+1/p-1/t12-;/m0./s1 |
Clave InChI |
UQSHZBSQKMVQBS-YDALLXLXSA-M |
SMILES isomérico |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)[O-].[Na+] |
SMILES canónico |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


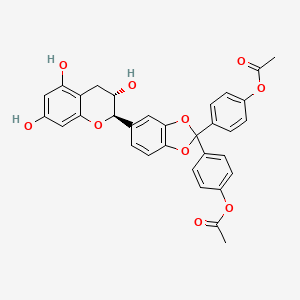
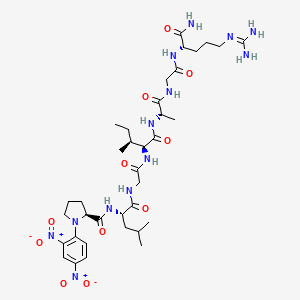
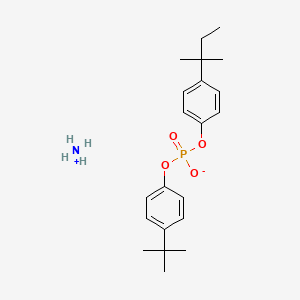
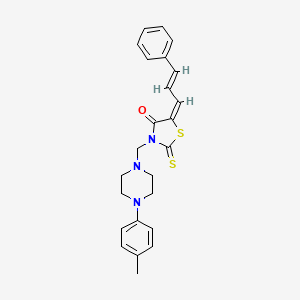
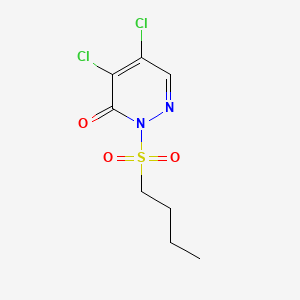
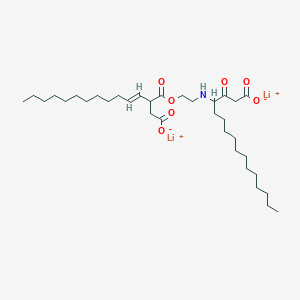
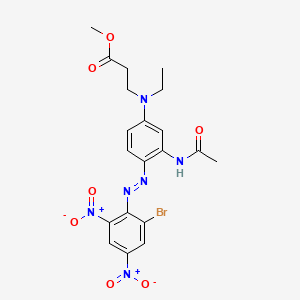
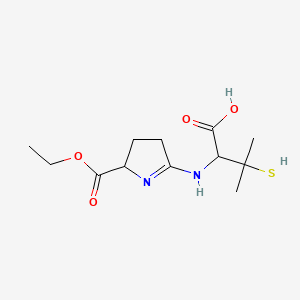
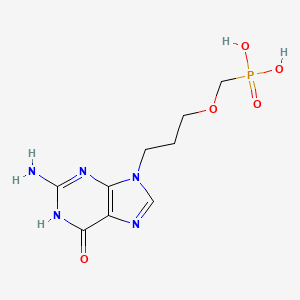
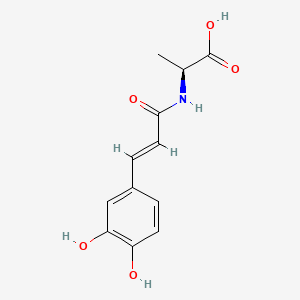
![N-[5-[Allyl(2-cyanoethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B12712951.png)
